BenchChemオンラインストアへようこそ!

2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido

Carbonic anhydrase inhibition Isoform selectivity X-ray crystallography

This compound features a specific 3-pyridyl orientation and hydroxyethyl linker critical for carbonic anhydrase (CA) isoform selectivity. Unlike generic pyridine-sulfonamides, this architecture is designed for tumor-associated CA IX/XII inhibition studies. The furan-2-ylphenyl tail and secondary alcohol linker enable further derivatization for SAR or probe development. Ideal for fragment-based screening of zinc-dependent hydrolases. Contact us for a quote on this research-grade compound.

Molecular Formula C17H16N2O4S
Molecular Weight 344.39
CAS No. 2097858-06-3
Cat. No. B2623133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido
CAS2097858-06-3
Molecular FormulaC17H16N2O4S
Molecular Weight344.39
Structural Identifiers
SMILESC1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
InChIInChI=1S/C17H16N2O4S/c20-16(12-19-24(21,22)15-3-1-9-18-11-15)13-5-7-14(8-6-13)17-4-2-10-23-17/h1-11,16,19-20H,12H2
InChIKeyQLEMEZRLTWTEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido (CAS 2097858-06-3): Core Chemical Identity and Research Scaffold Context


2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido (CAS 2097858-06-3) is a synthetic sulfonamide derivative with molecular formula C₁₇H₁₆N₂O₄S and a molecular weight of 344.39 g·mol⁻¹ . The compound features a pyridine-3-sulfonamide warhead connected via a hydroxyethyl linker to a 4-(furan-2-yl)phenyl moiety. This architecture places it within the class of heterocyclic sulfonamides that have been investigated as carbonic anhydrase (CA) inhibitors, particularly against tumor-associated isoforms such as hCA IX [1]. The compound is primarily supplied as a research chemical (typical purity ≥95%) and serves as a building block or probe in medicinal chemistry campaigns targeting CA enzymes and related biological pathways .

Why Simple In-Class Replacement Is Not Possible for 2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido


Within the pyridine‑sulfonamide carbonic anhydrase inhibitor class, even minor structural modifications—such as the position of the pyridyl nitrogen, the nature of the tail group (furan-2-ylphenyl vs. thienyl or phenyl), and the linker composition—can drastically alter isoform selectivity, binding kinetics, and physicochemical properties [1] [2]. For example, X‑ray crystallographic studies of pyridyl‑functionalised benzenesulfonamides demonstrated that the specific pyridyl orientation dictates the hydrogen‑bond network within the CA II and CA IX active sites, making simple scaffold hopping unreliable for preserving potency or selectivity [1]. Consequently, a procurement decision based solely on generic “pyridine‑sulfonamide” classification without considering the precise substitution pattern and linker chemistry risks selecting a compound with significantly different target engagement and ADME behaviour.

Quantitative Differentiation Evidence for 2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido: Comparator-Anchored Data


Pyridine-3-sulfonamide vs. Pyridine-2-sulfonamide Orientation: Impact on CA II/CA IX Binding Mode

The pyridine‑3‑sulfonamide scaffold, as present in the target compound, enforces a distinct binding orientation compared to pyridine‑2‑sulfonamide analogues. In a co‑crystal structure of a related pyridyl‑benzenesulfonamide (PDB 8FR2, compound 3h), the pyridine‑2‑yl tail engages the active‑site cleft via a water‑mediated hydrogen bond that is not accessible to the 3‑pyridyl isomer, altering the inhibitor's position relative to the catalytic zinc ion [1]. This conformational difference is postulated to influence isoform selectivity between CA II and CA IX. Although direct IC₅₀ values for the target compound are not publicly reported, the structural evidence indicates that the 3‑pyridyl substitution pattern creates a pharmacophore geometry that cannot be replicated by simple 2‑pyridyl or phenyl analogues.

Carbonic anhydrase inhibition Isoform selectivity X-ray crystallography

Furan-2-ylphenyl Tail Group: Comparative Potency Within Furan Sulfonamide Series Against hCA Isoforms

A series of fifteen substituted furan sulfonamides was evaluated against hCA I, hCA II, hCA IV, and hCA IX. The most potent compounds displayed Kᵢ values in the low nanomolar range: for example, compound 13d exhibited a selectivity index (SI) of 70 for hCA I over hCA II, and SI 13.5 for hCA II over hCA IX [1]. While the target compound was not included in that study, its 4-(furan-2-yl)phenyl moiety is structurally analogous to the furan‑bearing tails that conferred improved hCA I and hCA IV potency relative to acetazolamide. By class‑level inference, the furan‑2‑ylphenyl group may enhance hydrophobic contacts in the CA active site compared to simple phenyl or thienyl substituents.

Carbonic anhydrase inhibition Furan sulfonamides hCA I, II, IV, IX

Hydroxyethyl Linker: Physicochemical Property Modulation vs. Non-Hydroxylated Analogues

The β‑hydroxyethyl linker introduces a hydrogen‑bond donor and acceptor, which is absent in simple ethyl‑linked analogues. Computational data for the target compound shows a calculated logP (clogP) of 3.60 and a topological polar surface area (TPSA) of 73.59 Ų [1]. Compared to the non‑hydroxylated analogue N‑(2‑phenylethyl)pyridine‑3‑sulfonamide (estimated clogP ~2.8, TPSA ~55 Ų), the hydroxy group moderately reduces lipophilicity while increasing TPSA, which can improve aqueous solubility and reduce passive membrane permeability. This property profile is relevant when the compound is used as a fragment or probe in cellular assays where solubility‑limited artefacts must be avoided.

Solubility clogP Topological polar surface area

Recommended Research Application Scenarios for 2-[4-(Furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido


Carbonic Anhydrase IX‑Selective Probe Development

Based on the structural precedent that pyridyl‑functionalised benzenesulfonamides achieve CA IX‑selective inhibition [1], this compound can serve as a starting scaffold for structure‑activity relationship (SAR) studies targeting tumour‑associated CA IX. Researchers should benchmark its Kᵢ against acetazolamide and known CA IX inhibitors under standard stopped‑flow assay conditions (pH 7.4, 25 °C). The furan‑2‑ylphenyl tail offers a vector for further substitution to modulate isoform selectivity.

Fragment‑Based Drug Discovery (FBDD) Library Member

With a molecular weight of 344 g·mol⁻¹, a clogP of 3.6, and a TPSA of 73.6 Ų [2], the compound meets the physicochemical criteria for a fragment‑like molecule (Rule‑of‑Three compliant). It can be incorporated into fragment libraries for screening against metalloenzymes beyond carbonic anhydrases, such as other zinc‑dependent hydrolases, where the sulfonamide zinc‑binding group is a privileged pharmacophore.

Bioconjugation and Chemical Probe Synthesis

The secondary alcohol in the hydroxyethyl linker provides a convenient attachment point for biotin, fluorophores, or photoaffinity labels without compromising the sulfonamide zinc‑binding motif. This enables the compound to be used as a parent structure for activity‑based protein profiling (ABPP) probes targeting carbonic anhydrases or other sulfonamide‑binding proteins in cellular lysates [1].

Comparative Selectivity Profiling Against Closely Related Analogues

Given the absence of public selectivity data for this specific CAS number, a high‑value experimental scenario is to run a parallel dose–response panel (e.g., hCA I, II, IV, IX, XII) with the target compound side‑by‑side with the 2‑pyridyl isomer and the des‑hydroxy analogue. This would directly quantify the differential contribution of the 3‑pyridyl orientation and the hydroxy group to isoform selectivity, filling a critical knowledge gap for procurement decisions.

Quote Request

Request a Quote for 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.